2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide is a complex organic compound characterized by a unique molecular structure. It contains multiple functional groups, including a pyrrolo[3,4-d][1,2,3]triazole ring and a bromophenyl group. The compound's molecular formula is , with a molecular weight of approximately 520.34 g/mol . This compound is primarily used in scientific research due to its potential applications in various fields such as medicinal chemistry and organic synthesis.
The synthesis of this compound typically involves several key steps:
The molecular structure of 2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide features:
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)Br)N=N3
.This compound can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide is not fully elucidated but may involve:
While specific physical properties like density and boiling point are not readily available for this compound , it is generally expected to exhibit characteristics typical of organic compounds with similar structures.
Key chemical properties include:
The compound has several scientific applications:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: